molecular formula C12H15NO B8468586 3-Isopropyl-2-hydroxymethylindole

3-Isopropyl-2-hydroxymethylindole

Cat. No. B8468586
M. Wt: 189.25 g/mol
InChI Key: GVONNFZBGJMXLG-UHFFFAOYSA-N
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Patent
US05180728

Procedure details

The mixture of 3-isopropyl-2-hydroxymethylindole (29 g) and manganese dioxide (66.7 g) in ethyl acetate (435 ml) was reflux for 2 hours. After filtration of the insoluble materials, the filtrate was evaporated in vacuo. The residue was purified by silica gel column chromatography (10% ethyl acetate-toluene) to give 3-isopropyl-2-indolecarbaldehyde (24.2 g) as crystals.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
solvent
Reaction Step One
Quantity
66.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]=1[CH2:13][OH:14])([CH3:3])[CH3:2]>C(OCC)(=O)C.[O-2].[O-2].[Mn+4]>[CH:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]=1[CH:13]=[O:14])([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C(C)(C)C1=C(NC2=CC=CC=C12)CO
Name
Quantity
435 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
66.7 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtration of the insoluble materials
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (10% ethyl acetate-toluene)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(NC2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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